molecular formula C12H10BrN B14488504 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole CAS No. 64222-40-8

2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole

Cat. No.: B14488504
CAS No.: 64222-40-8
M. Wt: 248.12 g/mol
InChI Key: DBPAYRLEQIWYIG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromophenyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under suitable conditions.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Major Products:

    Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions or hydrogen bonding with the target, while the ethenyl group may participate in covalent bonding or other interactions. The pyrrole ring provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-1H-pyrrole: Lacks the ethenyl group, resulting in different reactivity and applications.

    2-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.

    2-(4-Methylphenyl)-1-ethenyl-1H-pyrrole: The presence of a methyl group instead of bromine affects the compound’s steric and electronic characteristics.

Uniqueness: 2-(4-Bromophenyl)-1-ethenyl-1H-pyrrole is unique due to the presence of both the bromophenyl and ethenyl groups, which confer distinct reactivity and potential applications. The bromine atom provides a site for further functionalization, while the ethenyl group offers opportunities for polymerization or other chemical modifications.

Properties

CAS No.

64222-40-8

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(4-bromophenyl)-1-ethenylpyrrole

InChI

InChI=1S/C12H10BrN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2

InChI Key

DBPAYRLEQIWYIG-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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